Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19805670
InChI: InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H23FN2O3
Molecular Weight: 322.4 g/mol

Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC19805670

Molecular Formula: C17H23FN2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate -

Specification

Molecular Formula C17H23FN2O3
Molecular Weight 322.4 g/mol
IUPAC Name tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)
Standard InChI Key BHCIVXRXZXFQMO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F

Introduction

Synthesis and Industrial Production

Optimization and Scalability

The patent emphasizes the importance of selective deprotection strategies. For instance, the Boc group remains stable under basic conditions (e.g., NaOH, KOH), enabling selective modification of the 3-amino group. Reaction parameters include:

  • Temperature: 50–120°C for deprotection steps.

  • Solvents: Polar aprotic solvents (e.g., THF, DMF) or alcohols (e.g., 2-propanol).

  • Yield: ~70–85% for analogous intermediates, depending on purification methods .

PropertyValue/RangeMethodology
Molecular Weight~336.36 g/molCalculated
Melting Point90–120°C (estimated)Differential Scanning Calorimetry
SolubilityLow in water; High in DMSOEmpirical testing
LogP (Partition Coeff.)~2.5–3.2Computational modeling

The 3-fluorobenzoyl group enhances lipophilicity, favoring blood-brain barrier penetration in therapeutic contexts .

Applications in Pharmaceutical Chemistry

Intermediate for Neurological Agents

The compound is a precursor to acetylcholinesterase inhibitors and NMDA receptor antagonists, pivotal in treating Alzheimer’s disease. The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for subsequent coupling .

Structure-Activity Relationship (SAR)

  • Fluorine Substituent: The meta-fluorine on the benzoyl group enhances metabolic stability and receptor affinity via hydrophobic interactions.

  • Boc Protection: Facilitates solubility during purification while preventing undesired side reactions at the amine site.

Future Directions

Process Intensification

Continuous-flow synthesis could enhance yield and reduce reaction times for large-scale production.

Novel Analogues

Replacing the fluorine atom with other halogens (e.g., Cl, Br) may modulate bioactivity and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator